molecular formula C12H16OS B14659085 1-(4-Methoxyphenyl)-2,2-dimethylpropane-1-thione CAS No. 41464-62-4

1-(4-Methoxyphenyl)-2,2-dimethylpropane-1-thione

Cat. No.: B14659085
CAS No.: 41464-62-4
M. Wt: 208.32 g/mol
InChI Key: RGLOJSLHNLVMMY-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2,2-dimethylpropane-1-thione is an organic compound characterized by the presence of a thione group attached to a propane backbone substituted with a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2,2-dimethylpropane-1-thione typically involves the reaction of 4-methoxybenzaldehyde with a suitable thione precursor under controlled conditions. One common method includes the use of a base-catalyzed condensation reaction followed by a thionation step. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-2,2-dimethylpropane-1-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide as solvent.

Major Products Formed:

Scientific Research Applications

1-(4-Methoxyphenyl)-2,2-dimethylpropane-1-thione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2,2-dimethylpropane-1-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the methoxyphenyl group can interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-(4-Methoxyphenyl)-2,2-dimethylpropane-1-thione is unique due to its combination of a thione group and a methoxyphenyl group, which imparts distinct chemical reactivity and potential biological activity. Unlike its analogs, this compound’s thione group allows for specific interactions with biological targets, making it a valuable tool in medicinal chemistry and drug development .

Properties

CAS No.

41464-62-4

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2,2-dimethylpropane-1-thione

InChI

InChI=1S/C12H16OS/c1-12(2,3)11(14)9-5-7-10(13-4)8-6-9/h5-8H,1-4H3

InChI Key

RGLOJSLHNLVMMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=S)C1=CC=C(C=C1)OC

Origin of Product

United States

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